1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Description
The exact mass of the compound 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-bromophenyl)-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-10(11(15)16)6-13-14(7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUOEOFQYJPQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377775 | |
| Record name | 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187998-44-3 | |
| Record name | 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 187998-44-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid
Executive Summary
1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 187998-44-3 ) is a high-value heterocyclic scaffold widely utilized in medicinal chemistry and agrochemical discovery.[1] Characterized by a pyrazole core substituted with a carboxylic acid at the C4 position, a methyl group at C5, and a 4-bromophenyl moiety at N1, this compound serves as a versatile bifunctional building block.[1][2][3]
Its significance lies in its orthogonal reactivity : the carboxylic acid allows for amide coupling (library generation), while the aryl bromide facilitates transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid expansion of chemical space around the pharmacophore.
Chemical Identity & Properties
| Property | Specification |
| CAS Number | 187998-44-3 |
| IUPAC Name | 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid |
| Molecular Formula | C₁₁H₉BrN₂O₂ |
| Molecular Weight | 281.11 g/mol |
| Appearance | Pale yellow to off-white powder |
| Melting Point | 216 – 218 °C |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Calc.) | ~3.5 (Carboxylic acid) |
| SMILES | CC1=C(C(=O)O)C=NN1C2=CC=C(Br)C=C2 |
Synthetic Methodology
To ensure high regioselectivity for the 1-aryl-5-methyl isomer over the competing 3-methyl isomer, a stepwise condensation strategy using an enaminone intermediate is the industry standard. Direct condensation of ethyl acetoacetate with hydrazines often yields mixtures or pyrazolones; therefore, the Gould-Jacobs type strategy or enaminone route is preferred.
Reaction Workflow (DOT Diagram)
Figure 1: Regioselective synthesis workflow via enaminone intermediate.
Detailed Experimental Protocol
Step 1: Formation of Enaminone Intermediate
-
Charge a reaction vessel with Ethyl Acetoacetate (1.0 eq) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq).
-
Heat to reflux (approx. 100–110 °C) for 2–3 hours.
-
Monitor by TLC (or LCMS) for the disappearance of ethyl acetoacetate.
-
Concentrate in vacuo to remove methanol byproduct and excess DMF-DMA. The resulting yellow oil (Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate) is typically used directly without further purification.
Step 2: Cyclization to Pyrazole Ester
-
Dissolve the crude enaminone from Step 1 in Ethanol (anhydrous preferred, 10 vol).
-
Add 4-Bromophenylhydrazine hydrochloride (1.0 eq).
-
Reflux the mixture for 4–6 hours.
-
Mechanistic Insight: The terminal nitrogen of the hydrazine attacks the electrophilic enamine carbon (C=C-N), followed by intramolecular cyclization onto the ketone carbonyl. This sequence heavily favors the 5-methyl isomer. Direct reaction without the enamine linker often leads to the 3-methyl isomer.
-
-
Cool to room temperature. The product often precipitates.
-
Filter the solid. If no precipitate forms, concentrate the solvent and recrystallize from EtOH/Heptane.
-
Isolate Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate.
Step 3: Ester Hydrolysis
-
Suspend the ester in a mixture of THF:Water (1:1) or MeOH:Water.
-
Add Lithium Hydroxide (LiOH·H₂O, 3.0 eq).
-
Stir at 50 °C until the ester is fully consumed (LCMS monitoring).
-
Workup: Evaporate organic solvent. Acidify the aqueous residue with 1N HCl to pH ~2–3.
-
Collect the resulting precipitate by filtration. Wash with water and dry under vacuum.
-
Yield: Pale yellow solid (Target Compound).
Analytical Characterization (Expected)
To validate the synthesis, the following spectral data should be obtained. Note that the C5-Methyl group is a distinct diagnostic handle.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.30 (s, 1H, -COOH) – Broad singlet, exchangeable.
-
δ 8.05 (s, 1H, Pyrazole H-3) – Characteristic deshielded singlet.
-
δ 7.75 (d, J = 8.8 Hz, 2H, Ar-H) – Aryl protons ortho to Bromine.
-
δ 7.55 (d, J = 8.8 Hz, 2H, Ar-H) – Aryl protons ortho to Pyrazole.
-
δ 2.52 (s, 3H, CH₃) – Methyl group at C5 (distinct from C3-methyl which typically appears ~2.3 ppm).
-
-
LC-MS:
-
ESI+: m/z 281.0 / 283.0 [M+H]⁺ (Characteristic 1:1 bromine isotopic pattern).
-
Medicinal Chemistry Applications & SAR
This compound is a "privileged structure" intermediate. The diagram below illustrates its utility in divergent synthesis.
Figure 2: Divergent synthesis pathways utilizing the bifunctional core.
Key Applications
-
Anti-Inflammatory Agents: Pyrazole-4-carboxylic acids are bioisosteres for salicylates and often inhibit COX-2 or LOX enzymes.
-
Agrochemicals: The 1-aryl-pyrazole motif is structural to Fipronil (insecticide) and Pyraclostrobin (fungicide). This acid is a precursor to novel amide-based fungicides.
-
Kinase Inhibition: The carboxylic acid can be converted to heterocycles (e.g., oxadiazoles) to bind in the ATP pocket of kinases.
Safety & Handling
-
GHS Classification: Warning.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2–8 °C (Refrigerate). Keep container tightly closed in a dry place.
References
-
PubChem. (n.d.). 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CID 2769586).[1][4] National Library of Medicine. Retrieved from [Link]
- Menšík, P., et al. (2012). Regioselective Synthesis of 1-Aryl-5-methyl-1H-pyrazole-4-carboxylic Acid Derivatives. Molecules.
-
Amerigo Scientific. (n.d.). 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde.[5] Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. EnamineStore [enaminestore.com]
- 3. acfa.apeejay.edu [acfa.apeejay.edu]
- 4. PubChemLite - 1-(4-bromophenyl)-5-methyl-1h-pyrazole-4-carboxylic acid (C11H9BrN2O2) [pubchemlite.lcsb.uni.lu]
- 5. 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde - Amerigo Scientific [amerigoscientific.com]
Comprehensive Physicochemical Profiling of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid
This guide provides an in-depth technical analysis of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid , a critical scaffold in medicinal chemistry and agrochemical synthesis.
Executive Summary
1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 187998-44-3) is a functionalized pyrazole derivative widely utilized as a pharmacophore in the development of anti-inflammatory agents (COX-2 inhibitors), antimicrobial compounds, and agrochemicals.[1] Its structural rigidity, provided by the pyrazole core, combined with the lipophilic 4-bromophenyl moiety and the ionizable carboxylic acid, makes it a versatile building block for structure-activity relationship (SAR) studies.
Molecular Identity & Structural Analysis[2]
| Property | Detail |
| IUPAC Name | 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid |
| CAS Number | 187998-44-3 |
| Molecular Formula | C₁₁H₉BrN₂O₂ |
| Molecular Weight | 281.11 g/mol |
| SMILES | CC1=C(C(=O)O)C=NN1C2=CC=C(Br)C=C2 |
| InChI Key | PIBOZBTXIGCQQJ-UHFFFAOYSA-N |
| Appearance | Pale yellow to off-white crystalline powder |
Structural Commentary
The molecule features a 1,5-disubstituted pyrazole core.[2] The regiochemistry is critical; the methyl group at position 5 creates steric bulk near the N1-phenyl ring, twisting the phenyl ring out of coplanarity with the pyrazole system. This "twist" is a key conformational feature that influences binding affinity in protein pockets (e.g., COX-2 active sites). The carboxylic acid at position 4 serves as a hydrogen bond donor/acceptor and a handle for further derivatization (e.g., amide coupling).
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models essential for formulation and assay development.
| Parameter | Value / Range | Context |
| Melting Point | 216 – 218 °C | Indicates high lattice energy; stable solid state. |
| pKa (Acid) | 3.4 ± 0.2 (Predicted) | The electron-withdrawing pyrazole and phenyl rings increase acidity relative to benzoic acid (4.2). |
| LogP (Octanol/Water) | 2.8 – 3.1 | Moderately lipophilic; suggests good membrane permeability but limited aqueous solubility at low pH. |
| LogD (pH 7.4) | ~0.5 | At physiological pH, the carboxylate anion dominates, significantly improving solubility. |
| Topological Polar Surface Area (TPSA) | 54.0 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 3 (N, O, O) |
Synthesis & Purification Protocols
Achieving the correct regioisomer (1,5-methyl vs. 1,3-methyl) is the primary challenge in synthesis. The Claisen Condensation-Cyclization route is the industry standard for ensuring high regioselectivity for the 5-methyl isomer.
Validated Synthesis Workflow
-
Precursor Formation : Reaction of ethyl acetoacetate with triethyl orthoformate in acetic anhydride yields Ethyl 2-(ethoxymethylene)acetoacetate .
-
Cyclization : Addition of 4-bromophenylhydrazine to the precursor. The terminal hydrazine nitrogen (more nucleophilic) attacks the ethoxymethylene carbon, followed by cyclization of the internal nitrogen onto the ketone. This mechanistic sequence preferentially forms the 1-(4-bromophenyl)-5-methyl ester.
-
Hydrolysis : Basic hydrolysis (NaOH/EtOH) converts the ester to the free acid.
Figure 1: Regioselective synthesis pathway favoring the 1,5-substitution pattern.[3][4]
Purification Note
-
Recrystallization : The crude acid can be recrystallized from Ethanol/Water (9:1) or Acetonitrile .
-
Impurity Alert : Watch for the 1,3-isomer (1-(4-bromophenyl)-3-methyl...), which has a lower melting point (~150-160 °C). Verify purity using 1H NMR (check methyl singlet shift).
Spectral Characterization
Researchers should use the following diagnostic signals to confirm identity and purity.
| Technique | Diagnostic Signal | Assignment |
| ¹H NMR (DMSO-d₆) | δ 12.30 (br s, 1H) | Carboxylic Acid (-COOH) |
| δ 8.05 (s, 1H) | Pyrazole C3-H (Deshielded by COOH) | |
| δ 7.75 (d, J=8.8 Hz, 2H) | Aromatic (ortho to Br) | |
| δ 7.50 (d, J=8.8 Hz, 2H) | Aromatic (meta to Br) | |
| δ 2.55 (s, 3H) | C5-Methyl (Distinct singlet) | |
| ¹³C NMR (DMSO-d₆) | ~165.0 ppm | Carbonyl (C=O) |
| ~140.0 ppm | C5 (Quaternary) | |
| ~139.0 ppm | C3 (CH) | |
| ~112.0 ppm | C4 (Quaternary) | |
| Mass Spec (ESI) | [M+H]⁺ = 281.0/283.0 | Characteristic 1:1 isotopic pattern for Bromine |
Solubility & Stability for Assay Design
Solubility Matrix
-
DMSO : Soluble (>50 mM). Recommended for preparing stock solutions (10-20 mM).
-
Ethanol : Soluble (>10 mM).
-
Water (pH < 3) : Insoluble.
-
Water (pH > 7) : Soluble (forms carboxylate salt).
Stability & Handling
-
Solid State : Stable at room temperature for >2 years if stored desiccated and protected from light.
-
Solution State : DMSO stocks are stable for 3-6 months at -20°C. Avoid repeated freeze-thaw cycles which may precipitate the compound.
-
Reactivity : The carboxylic acid is amenable to standard coupling reagents (EDC/NHS, HATU) for amide bond formation. The bromine atom allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to expand the scaffold.
References
-
Chemical Identification : PubChem. 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Compound Summary. Link
- Synthesis Protocol: Menozzi, G., et al. "Synthesis and biological evaluation of 1,5-diarylpyrazole-4-carboxylic acid derivatives." Journal of Heterocyclic Chemistry. (General method for 1,5-diaryl/alkyl pyrazoles).
-
Crystallographic Data : Kočović, D., et al. (2023). "Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole." Zeitschrift für Kristallographie - New Crystal Structures. (Structural analog comparison). Link
-
pKa & Solubility : Williams, R. pKa Data Compiled.[5] Organic Chemistry Data. (Reference for pyrazole-4-carboxylic acid acidity). Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
An In-depth Technical Guide to 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, a versatile heterocyclic compound with significant potential in medicinal chemistry and agrochemical development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, a robust synthetic pathway, and its current and potential applications.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in the development of a wide array of biologically active compounds.[1][2] Its unique five-membered aromatic ring structure, containing two adjacent nitrogen atoms, imparts favorable physicochemical properties, including metabolic stability and the ability to participate in various non-covalent interactions with biological targets.[3] This has led to the successful development of numerous pyrazole-containing drugs with diverse therapeutic applications, such as anti-inflammatory, analgesic, and anti-cancer agents.[1] The subject of this guide, 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, is a key intermediate that leverages the advantageous properties of the pyrazole core while providing functional handles for further chemical elaboration.[4]
Molecular Structure and Properties
The chemical structure of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is characterized by a central pyrazole ring substituted at the 1-position with a 4-bromophenyl group, at the 5-position with a methyl group, and at the 4-position with a carboxylic acid group.
Caption: Chemical structure of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
The presence of the 4-bromophenyl group offers a site for further modification via cross-coupling reactions, while the carboxylic acid moiety provides a handle for amide bond formation and other derivatizations. The methyl group at the 5-position can influence the steric and electronic properties of the molecule, potentially impacting its biological activity.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₉BrN₂O₂ | PubChemLite |
| Molecular Weight | 281.11 g/mol | PubChemLite |
| CAS Number | 187998-44-3 | Chem-Impex |
| Appearance | Off-white to light yellow solid (Predicted) | - |
| Solubility | Soluble in organic solvents such as DMSO and DMF (Predicted) | - |
| Melting Point | >250 °C (Predicted) | - |
Synthesis Pathway and Experimental Protocol
The synthesis of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is typically achieved through a two-step process: the formation of the corresponding ethyl ester via a cyclocondensation reaction, followed by hydrolysis to the carboxylic acid. This approach is favored for its reliability and the commercial availability of the starting materials.
Sources
biological activity of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
An In-Depth Technical Guide to the Biological Profile of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid
Foreword: The Pyrazole Scaffold in Modern Chemistry
The pyrazole ring system is a cornerstone of medicinal and agricultural chemistry. As a privileged scaffold, its unique five-membered heterocyclic structure imparts favorable physicochemical properties, metabolic stability, and a versatile geometry for interacting with a multitude of biological targets.[1][2] Marketed pharmaceuticals such as the anti-inflammatory drug Celecoxib and numerous kinase inhibitors used in oncology underscore the therapeutic significance of this motif.[2][3] In agriculture, pyrazole carboxamides are prominent as powerful fungicides. This guide focuses on a specific, versatile derivative, 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of its known and potential biological activities. We will delve into the mechanistic rationale behind its potential applications and provide validated experimental frameworks for its evaluation.
Compound Profile: Physicochemical Properties and Synthesis
1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a synthetic intermediate recognized for its utility in generating diverse bioactive molecules.[4] The presence of the bromophenyl group offers a strategic handle for further chemical modification via cross-coupling reactions, while the carboxylic acid moiety provides a site for amide or ester formation, allowing for extensive structure-activity relationship (SAR) studies.
| Property | Value |
| IUPAC Name | 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid |
| Molecular Formula | C₁₁H₉BrN₂O₂ |
| Molecular Weight | 281.11 g/mol |
| CAS Number | 330771-40-7 |
| Appearance | White to off-white solid |
A common synthetic route to this class of compounds involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, a variant of the classical Knorr pyrazole synthesis. This robust and high-yielding reaction is a staple in heterocyclic chemistry.
Chapter 1: Anti-Inflammatory and Analgesic Potential
The pyrazole core is famously associated with anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in gastric protection, COX-2 is inducible at sites of inflammation. Selective inhibition of COX-2 is a validated strategy to achieve potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[5]
Hypothesized Mechanism of Action: Selective COX-2 Inhibition
Given its structural similarity to known diaryl heterocyclic COX-2 inhibitors, it is highly probable that 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid functions as a selective COX-2 inhibitor. The diaryl substitution pattern allows the molecule to fit within the larger, more flexible active site of the COX-2 enzyme, a feature not present in the more constricted COX-1 active site.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol provides a self-validating system to determine the compound's potency and selectivity for COX enzymes.
Objective: To quantify the 50% inhibitory concentration (IC₅₀) of the test compound against recombinant human COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Use commercially available recombinant human COX-1 and COX-2 enzymes.
-
Reaction Buffer: Prepare a Tris-HCl buffer (e.g., 100 mM, pH 8.0) containing a heme cofactor and a reducing agent like glutathione.
-
Compound Preparation: Dissolve the test compound in DMSO to create a stock solution (e.g., 10 mM). Perform serial dilutions to generate a range of concentrations for testing (e.g., 0.1 nM to 100 µM).
-
Assay Procedure (96-well plate format):
-
To each well, add the reaction buffer.
-
Add the appropriate enzyme (COX-1 or COX-2) to respective wells.
-
Add the serially diluted test compound or vehicle control (DMSO).
-
Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
-
Detection: Quantify the amount of Prostaglandin E₂ (PGE₂) produced using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value for each enzyme.
-
Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.
-
| Compound | COX-1 IC₅₀ (µM) [Hypothetical] | COX-2 IC₅₀ (µM) [Hypothetical] | Selectivity Index (SI) |
| Test Compound | >100 | 0.5 | >200 |
| Indomethacin (Control) | 0.1 | 0.2 | 0.5 |
| Celecoxib (Control) | 50 | 0.05 | 1000 |
Chapter 2: Anticancer Activity
The pyrazole scaffold is a key feature in many anticancer agents, targeting a wide array of mechanisms including protein kinase inhibition and disruption of microtubule dynamics.[2][6] The versatility of the pyrazole core allows for the design of compounds that can interfere with critical cell signaling pathways responsible for cancer cell proliferation, survival, and metastasis. Some pyrazole derivatives have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[7]
Experimental Protocol: Cytotoxicity Screening via MTT Assay
The first step in evaluating anticancer potential is to determine a compound's ability to kill cancer cells. The MTT assay is a robust, colorimetric method for assessing cell viability.
Objective: To determine the cytotoxic effects (IC₅₀) of the compound on various cancer cell lines and a non-cancerous control line.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., MCF-10A) in appropriate media.
-
Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the test compound for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial reductases will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
| Cell Line | Type | IC₅₀ (µM) [Hypothetical] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.2 |
| HCT116 | Colorectal Carcinoma | 8.9 |
| A549 | Non-Small Cell Lung Cancer | 12.5 |
| MCF-10A | Non-tumorigenic Breast Epithelial | >50 |
Chapter 3: Antifungal Activity for Agrochemical Applications
Beyond pharmaceuticals, 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a known precursor for agrochemicals, particularly fungicides.[4] Many modern fungicides containing a pyrazole carboxamide core function as Succinate Dehydrogenase Inhibitors (SDHIs).
Hypothesized Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
Succinate dehydrogenase (also known as Complex II) is a critical enzyme in two major metabolic pathways: the citric acid cycle and the mitochondrial electron transport chain. By inhibiting this enzyme, SDHIs effectively shut down cellular respiration in fungi, leading to cell death. This mechanism is highly effective and is utilized by several commercial fungicides.[8]
Experimental Protocol: Antifungal Susceptibility Testing
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Objective: To determine the MIC of the compound against a panel of phytopathogenic fungi.
Methodology:
-
Fungal Strains: Use relevant plant pathogenic fungi such as Botrytis cinerea (gray mold) and Fusarium graminearum (head blight).
-
Inoculum Preparation: Prepare a standardized spore suspension of each fungus in a suitable broth medium (e.g., Potato Dextrose Broth).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth.
-
Inoculation: Add the fungal spore suspension to each well. Include a positive control (fungus + broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for 48-72 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible fungal growth is observed. This can be assessed visually or by measuring optical density.
| Fungal Species | MIC (µg/mL) [Hypothetical] |
| Botrytis cinerea | 1.56 |
| Fusarium graminearum | 3.12 |
| Alternaria solani | 6.25 |
Conclusion and Future Outlook
1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid represents a highly versatile chemical scaffold with significant, multi-faceted biological potential. The evidence from related pyrazole structures strongly suggests promising avenues of investigation in inflammation, oncology, and mycology. Its probable mechanisms of action—selective COX-2 inhibition, induction of cancer cell cytotoxicity, and disruption of fungal respiration—are all well-validated and therapeutically relevant strategies.
The experimental protocols detailed in this guide provide a robust framework for elucidating the specific biological profile of this compound. Future research should focus on in vivo studies in animal models of arthritis, cancer, and plant disease to confirm efficacy. Furthermore, SAR studies, enabled by the compound's tractable chemistry, could lead to the discovery of second-generation analogs with optimized potency, selectivity, and pharmacokinetic properties, paving the way for new therapeutic and crop protection agents.
References
-
Ghandhi, M. et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available from: [Link]
-
de Oliveira, R. et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. European Journal of Pharmacology. Available from: [Link]
-
Glukhareva, T.V. et al. (2023). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. MDPI. Available from: [Link]
-
Al-Osta, M.A. et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Molecules. Available from: [Link]
-
Wang, H. et al. (2019). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. Available from: [Link]
-
Yurttaş, L. et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Archiv der Pharmazie. Available from: [Link]
-
Moolman, W. et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link]
-
Naka, T. et al. (1998). Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. European Journal of Pharmacology. Available from: [Link]
-
Aggarwal, N. et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. Available from: [Link]
-
Singh, V. et al. (2023). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Letters in Drug Design & Discovery. Available from: [Link]
-
Wang, Y. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available from: [Link]
-
Barakat, A. et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. Available from: [Link]
-
Sharma, A. et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. Available from: [Link]
-
Onwudiwe, D.C. et al. (2020). Antimicrobial study of pyrazine, pyrazole and imidazole carboxylic acids and their hydrazinium salts. ResearchGate. Available from: [Link]
-
Kočović, D. et al. (2023). Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. Zeitschrift für Kristallographie - New Crystal Structures. Available from: [Link]
-
Al-Hourani, B.J. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. Available from: [Link]
-
Yadav, P. et al. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development. Available from: [Link]
-
Amerigo Scientific. 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde. Available from: [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Solubility Profiling and Thermodynamic Analysis of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid
Topic: Solubility Profiling & Crystallization Thermodynamics of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid Content Type: In-depth Technical Guide Audience: Process Chemists, Crystallization Engineers, and Drug Development Scientists
Executive Summary & Compound Profile
This guide details the solubility characteristics, thermodynamic modeling, and crystallization protocols for 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 187998-44-3). As a critical intermediate in the synthesis of COX-2 inhibitors and agrochemical agents, understanding its solid-liquid equilibrium (SLE) is paramount for optimizing yield and purity during industrial scale-up.[1]
Physicochemical Identity
| Property | Specification |
| IUPAC Name | 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid |
| CAS Number | 187998-44-3 |
| Molecular Formula | C₁₁H₉BrN₂O₂ |
| Molecular Weight | 281.11 g/mol |
| Physical State | White to off-white solid |
| Melting Point | 253–255 °C (decomp.) [1] |
| pKa (Predicted) | ~3.5 (Carboxylic acid moiety) |
Experimental Protocol for Solubility Determination
To generate precise solubility data required for process modeling, the dynamic laser monitoring method is the industry standard.[1] This method minimizes human error compared to static gravimetric analysis.[1]
Standard Operating Procedure (SOP)
Objective: Determine mole fraction solubility (
-
Preparation: Calibrate the laser monitoring solubility device with a standard (e.g., KCl in water).[1]
-
Dissolution: Add excess solute to the solvent (e.g., Ethanol, Methanol, Acetone) in a jacketed glass vessel.[1]
-
Equilibration: Stir continuously at 400 rpm.
-
Temperature Scan:
-
Validation: Verify results using High-Performance Liquid Chromatography (HPLC) for supernatant concentration at equilibrium.
Visualization: Solubility Measurement Workflow
Figure 1: Logic flow for dynamic laser monitoring solubility determination.
Solubility Data & Solvent Selection
Based on structural analogs and recrystallization literature, the solubility profile of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid follows the general trend of pyrazole carboxylic acids: low solubility in water and high temperature-dependent solubility in polar organic solvents .[1]
Qualitative Solubility Profile
| Solvent | Solubility Behavior | Process Utility |
| Water | Insoluble / Very Low | Antisolvent |
| Ethanol | High at boiling; Low at RT | Preferred Recrystallization Solvent [1] |
| Methanol | Moderate to High | Alternative Solvent |
| DMF / DMSO | Very High | Solvent for Reaction (Avoid for crystallization due to high BP) |
| Ethyl Acetate | Moderate | Washing Solvent |
Key Insight: The compound is reported to be recrystallized effectively from Ethanol [1].[1][2] This indicates a steep solubility curve in ethanol (high
Thermodynamic Modeling
To design a crystallization process, experimental data must be correlated using thermodynamic models.[1] The Modified Apelblat Equation is the most accurate model for this class of rigid heterocyclic molecules.[1]
The Modified Apelblat Model
[1]Where:
- : Mole fraction solubility
- : Absolute temperature (K)[1]
- : Empirical model parameters derived from regression analysis.
Thermodynamic Parameters
Using the Van't Hoff analysis, the dissolution enthalpy (
-
Endothermic Dissolution (
): Solubility increases with temperature (typical for this compound in ethanol).[1] -
Entropy-Driven (
): Positive entropy change indicates disordering of the crystal lattice upon dissolution.[1]
Visualization: Thermodynamic Logic
Figure 2: Workflow for converting raw solubility data into process parameters.
Process Application: Crystallization Design
The primary purification method for 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is cooling crystallization from ethanol .[1]
Optimization Strategy
-
Solvent: Ethanol (Pure).[1]
-
Saturation Temperature: Reflux (~78 °C).
-
Cooling Profile:
-
Seeding: Introduce seed crystals at the metastable limit (typically
K below saturation) to suppress spontaneous nucleation and ensure uniform crystal growth.[1]
Critical Process Parameters (CPPs)
| Parameter | Setpoint / Range | Rationale |
| Initial Concentration | ~0.05 - 0.10 mole fraction | Maximize yield without "crashing out" |
| Agitation Speed | 200 - 400 RPM | Ensure homogeneity; avoid crystal breakage |
| Final Temperature | 0 - 5 °C | Maximize recovery (solubility is minimal) |
| Filtration | Vacuum filtration | Wash with cold ethanol to remove mother liquor |
References
-
MDPI Molbank. "Synthesis of 3-(4-bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid."[1] Molbank, 2024 , M1757.[1][2]
-
PubChem. "1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (Compound)."[1][3][4] National Library of Medicine.[1] [1][3][4]
-
Chem-Impex. "Product Catalog: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid."
Sources
Methodological & Application
detailed synthesis protocol for 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Executive Summary
This application note details a high-fidelity, scalable protocol for the synthesis of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 187998-44-3). This scaffold is a critical intermediate in the development of p38 MAP kinase inhibitors, agrochemicals (herbicides), and COX-2 inhibitors.
Unlike the classic Knorr synthesis using ethyl acetoacetate—which often yields regioisomeric mixtures of 3-methyl and 5-methyl pyrazoles—this protocol utilizes ethyl 2-(ethoxymethylene)-3-oxobutanoate . This precursor enforces a specific condensation pathway, guaranteeing high regioselectivity for the 5-methyl isomer (>95%). The procedure is designed for reproducibility, utilizing self-validating checkpoints and green solvents (Ethanol/Water) where possible.
Retrosynthetic Analysis & Strategy
The synthesis is divided into two distinct chemical operations:
-
Regioselective Cyclocondensation: Formation of the pyrazole core with simultaneous installation of the C4-ester and C5-methyl groups.
-
Nucleophilic Acyl Substitution (Saponification): Hydrolysis of the ester to the free carboxylic acid.
Visualized Reaction Workflow (DOT)
Figure 1: Two-step linear synthesis providing high regiochemical fidelity.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Rationale: The reaction exploits the differential electrophilicity of the 1,3-dicarbonyl equivalent. The terminal hydrazine nitrogen (
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol | Role |
| 4-Bromophenylhydrazine HCl | 223.50 | 1.00 | 11.18 g | Nucleophile |
| Ethyl 2-(ethoxymethylene)-3-oxobutanoate | 186.21 | 1.05 | 9.78 g | Electrophile |
| Ethanol (Absolute) | 46.07 | Solvent | 100 mL | Solvent |
| Triethylamine (Optional) | 101.19 | 1.00 | ~7.0 mL | HCl Scavenger* |
*Note: If using free base hydrazine, omit Triethylamine.
Protocol:
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Charge the RBF with 4-Bromophenylhydrazine HCl (11.18 g) and Ethanol (80 mL). Stir at room temperature.
-
Neutralization (Critical): Add Triethylamine (7.0 mL) dropwise. The suspension will change consistency as the free hydrazine is liberated. Stir for 10 minutes.
-
Addition: Add Ethyl 2-(ethoxymethylene)-3-oxobutanoate (9.78 g) diluted in the remaining Ethanol (20 mL) over 5 minutes.
-
Observation: The solution typically turns yellow/orange. An exotherm may be observed.[3]
-
-
Reflux: Heat the mixture to reflux (
) for 2–3 hours .-
Checkpoint (TLC): Monitor using Hexane:EtOAc (3:1). The hydrazine starting material (
) should disappear; the product ester appears as a distinct spot ( ).
-
-
Workup: Cool the reaction mixture to
in an ice bath. Stir for 30 minutes to maximize precipitation. -
Isolation: Filter the solid under vacuum. Wash the cake with cold Ethanol (
) to remove unreacted reagent and colored impurities. -
Drying: Dry the solid in a vacuum oven at
for 4 hours.-
Expected Yield: 85–92%
-
Appearance: Off-white to pale yellow crystalline solid.
-
Step 2: Saponification to 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Rationale: Basic hydrolysis is preferred over acidic hydrolysis to prevent potential decarboxylation at high temperatures.
Reagents:
| Reagent | Equiv.[1] | Conditions |
| Step 1 Ester | 1.00 | Starting Material |
| NaOH (2M aq) | 3.00 | Hydrolysis Agent |
| THF or Ethanol | Solvent | Co-solvent for solubility |
| HCl (1M aq) | Excess | Acidification (pH < 2) |
Protocol:
-
Suspension: In a 250 mL flask, suspend the Ester (10.0 g, 32.3 mmol) in THF (30 mL) and Ethanol (30 mL).
-
Hydrolysis: Add 2M NaOH (48 mL, ~97 mmol).
-
Reaction: Heat to mild reflux (
) for 2 hours.-
Self-Validating Check: The suspension should clear to a homogeneous solution as the carboxylate salt forms. If solids persist after 1 hour, add small aliquots of water/ethanol.
-
-
Concentration: Remove the organic solvents (THF/EtOH) under reduced pressure (rotary evaporator) to leave an aqueous slurry.
-
Acidification: Cool the aqueous residue to
. Slowly add 1M HCl while stirring vigorously until pH reaches 1–2.-
Observation: The product will precipitate as a thick white solid.
-
-
Purification: Filter the solid. Wash with water (
) to remove salts. -
Recrystallization (High Purity Step): Recrystallize the crude acid from Ethanol . Dissolve in boiling ethanol, filter hot (if insoluble particles exist), and allow to cool slowly to room temperature.
-
Final Dry: Dry at
under high vacuum.
Analytical Validation & Specifications
| Parameter | Specification | Notes |
| Appearance | Pale yellow to white powder | Darkening indicates oxidation/impurities. |
| Melting Point | 216 – 218 °C | Sharp range indicates high purity [1].[4] |
| Diagnostic singlet at ~8.0 ppm confirms H3; Methyl at 2.5 ppm confirms C5 position. | ||
| MS (ESI) | Characteristic 1:1 bromine isotope pattern. |
Mechanistic Regioselectivity Visualization
Figure 2: Mechanistic pathway explaining the exclusive formation of the 5-methyl isomer.
Safety & Handling
-
Hydrazines: 4-Bromophenylhydrazine is toxic and a potential sensitizer. Handle in a fume hood. Avoid skin contact.
-
Brominated Waste: All waste streams containing the brominated aromatic ring must be segregated for halogenated waste disposal.
-
Exotherms: The initial condensation step can be exothermic; control addition rates.
References
- Menozzi, G., et al. (1987). Synthesis and biological activity of 1-aryl-1H-pyrazole-4-carboxylic acids. Journal of Heterocyclic Chemistry, 24(6), 1669-1675.
- Fustero, S., et al. (2008). Regioselective synthesis of 1-aryl-5-methyl-1H-pyrazole-4-carboxylic acid esters. Journal of the Brazilian Chemical Society, 19(5).
-
PubChem. (2023). Compound Summary: 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.[4] National Library of Medicine. Retrieved from [Link]
Sources
Application Notes and Protocols for the NMR Elucidation of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic building block in pharmaceutical and agrochemical research.[1][2] The structural integrity of such intermediates is paramount for the efficacy and safety of the final active ingredients. This guide moves beyond a simple listing of expected peaks, delving into the causal reasoning behind experimental design, from sample preparation to the strategic application of one- and two-dimensional NMR experiments. The protocols herein are designed to create a self-validating system for unambiguous structural confirmation, intended for researchers, chemists, and quality control analysts in the drug development and chemical synthesis sectors.
Introduction: The Imperative for Structural Verification
1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a versatile intermediate used in the synthesis of a wide range of bioactive molecules, including potential anti-inflammatory agents and pesticides.[1][3] Its molecular framework consists of three key components: a 4-bromophenyl ring, a 5-methyl-1H-pyrazole core, and a carboxylic acid functional group. The precise arrangement and electronic environment of each atom are critical to its reactivity and biological activity.
NMR spectroscopy stands as the definitive analytical technique for the structural elucidation of organic molecules in solution.[4] It provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms. This guide will detail the protocols for acquiring and interpreting ¹H NMR, ¹³C NMR, and conceptually, 2D correlation spectra (COSY, HSQC, HMBC) to provide unequivocal proof of structure.
Molecular Structure and Atom Numbering Convention
For clarity in spectral assignments, the following IUPAC-based numbering scheme will be used throughout this document. This convention is essential for correlating specific NMR signals to their corresponding atoms within the molecule.
Caption: A logical workflow for structural elucidation using 1D and 2D NMR experiments.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the aromatic doublets (H2'/H6' and H3'/H5'), confirming their neighborly relationship on the phenyl ring. [4]* ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the definitive method for assigning protonated carbons. It would show direct, one-bond correlations for (H3-C3), (H2'/H6' - C2'/C6'), (H3'/H5' - C3'/C5'), and (H6 - C6). [5]* ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for piecing together the molecular skeleton. [5]Key expected correlations that would lock in the structure include:
-
From Methyl Protons (H6): Correlations to C5 and C4 would confirm the methyl group's position on the pyrazole ring.
-
From Pyrazole Proton (H3): Correlations to C5, C4, and C1' would link the pyrazole ring to the bromophenyl group.
-
From Phenyl Protons (H2'/H6'): Correlations to C4' (the carbon with bromine) and C1' would confirm the phenyl ring's substitution pattern and its connection to N1.
-
By systematically acquiring and interpreting this suite of NMR data, one generates a self-validating dataset where every assignment is supported by multiple, independent correlations, leading to an unimpeachable structural confirmation.
References
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Thieme. (n.d.). Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
-
ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(4-bromophenyl)-5-methyl-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
University of Arizona. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]
-
Chegg. (2021). Please Analyze the H-NMR Spectrum for 4-bromo-N-[(4-chlorophenyl)methylene]. Retrieved from [Link]
-
ACG Publications. (n.d.). H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Retrieved from [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
ResearchGate. (2025). Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. Retrieved from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]
- Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
Sources
Application Notes and Protocols for 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid: A Key Intermediate in Modern Fungicide Development
Introduction: The Central Role of Pyrazole Carboxylic Acids in Agrochemicals
In the landscape of modern crop protection, the pyrazole carboxamides represent a formidable class of fungicides. Their efficacy is rooted in a specific mode of action: the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component in the mitochondrial respiratory chain of pathogenic fungi.[1][2][3] At the heart of these powerful agrochemicals lies a crucial molecular scaffold, and 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a premier example of such a foundational intermediate.[4]
This document serves as a technical guide for researchers and synthetic chemists in the agrochemical and pharmaceutical sectors. It provides detailed protocols for the synthesis, purification, and characterization of this key intermediate, and illustrates its subsequent conversion into a fungicidally active pyrazole carboxamide. The methodologies are presented with an emphasis on the underlying chemical principles and self-validating quality control steps, ensuring reproducibility and high purity.
Physicochemical and Spectroscopic Data
A thorough understanding of the intermediate's properties is paramount for its successful application and for quality control.
| Property | Value | Reference |
| IUPAC Name | 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | [5] |
| CAS Number | 187998-44-3 | [4] |
| Molecular Formula | C₁₁H₉BrN₂O₂ | [4][5] |
| Molecular Weight | 281.11 g/mol | [4] |
| Appearance | Pale yellow powder | [4] |
| Melting Point | 216 - 218 °C | [4] |
| Purity (Typical) | ≥ 99% (HPLC) | [4] |
| Solubility | Favorable solubility and stability for laboratory and industrial settings. | [4] |
Part 1: Synthesis of the Core Intermediate
The synthesis of N-aryl pyrazoles is a well-established field in heterocyclic chemistry. The following protocol is a robust method based on the classical Knorr pyrazole synthesis, involving the cyclocondensation of a hydrazine with a β-ketoester. This approach offers high regioselectivity and good yields.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target pyrazole carboxylic acid.
Detailed Synthesis Protocol
Objective: To synthesize 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
Materials:
-
4-Bromophenylhydrazine hydrochloride
-
Ethyl 2-acetyl-3-oxobutanoate (or equivalent β-ketoester)
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated and dilute)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Büchner funnel and filtration flask
-
pH meter or pH paper
Procedure:
-
Cyclocondensation to Form Pyrazole Ester:
-
To a 500 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromophenylhydrazine hydrochloride (0.1 mol) and absolute ethanol (200 mL).
-
Stir the suspension and slowly add ethyl 2-acetyl-3-oxobutanoate (0.1 mol) via a dropping funnel over 15 minutes.
-
Rationale: This is the key ring-forming step. The hydrazine attacks the carbonyl groups of the β-ketoester, leading to condensation and subsequent cyclization to form the stable pyrazole ring. Ethanol is an effective solvent for this reaction.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
-
Saponification (Ester Hydrolysis):
-
Prepare a 2 M solution of sodium hydroxide in water. Slowly add this solution to the reaction mixture from Step 1 until the pH reaches 12-13.
-
Heat the mixture back to reflux for 2-3 hours.
-
Rationale: The ester group on the pyrazole ring is hydrolyzed to a sodium carboxylate salt under basic conditions. This makes the product water-soluble, separating it from non-polar impurities.[1]
-
After cooling, distill off the ethanol under reduced pressure.
-
-
Acidification and Precipitation:
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is 2-3. A precipitate will form.
-
Rationale: Acidification protonates the carboxylate salt, causing the water-insoluble carboxylic acid to precipitate out of the solution.
-
-
Isolation and Preliminary Drying:
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.
-
Dry the crude product in a vacuum oven at 60-70 °C overnight.
-
Part 2: Purification and Characterization
Purity of the intermediate is non-negotiable for its use in fungicide synthesis, as impurities can lead to side reactions and lower yields in subsequent steps.
Purification Protocol: Recrystallization
Objective: To purify the crude product to ≥99% purity.
-
Select an appropriate solvent system (e.g., ethanol/water or acetic acid).
-
Dissolve the crude solid in the minimum amount of hot solvent.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot-filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
Analytical Characterization
The identity and purity of the final product must be rigorously confirmed.
| Technique | Purpose | Expected Result |
| HPLC | Quantify purity | Single major peak with area ≥ 99% |
| ¹H NMR | Structural confirmation | Peaks corresponding to the methyl group, pyrazole proton, and aromatic protons of the bromophenyl ring. |
| ¹³C NMR | Structural confirmation | Resonances for all 11 unique carbon atoms, including the carboxylic acid carbonyl. |
| Mass Spec (MS) | Confirm molecular weight | [M-H]⁻ peak at m/z ≈ 278.98 and [M+H]⁺ peak at m/z ≈ 280.99.[5] |
| IR Spectroscopy | Identify functional groups | Broad O-H stretch (carboxylic acid) around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹. |
Part 3: Application in Fungicide Synthesis
The synthesized carboxylic acid is an activated precursor for creating the final amide-based fungicide. The most common route is conversion to an acid chloride followed by reaction with a target amine.
Fungicide Synthesis Workflow
Caption: Conversion of the intermediate to a final pyrazole carboxamide fungicide.
Protocol for Amide Formation
Objective: To synthesize a representative N-aryl pyrazole carboxamide fungicide.
-
Acid Chloride Formation:
-
Suspend the purified pyrazole carboxylic acid (0.05 mol) in a dry solvent like dichloromethane (DCM) or toluene (100 mL) under a nitrogen atmosphere.
-
Add thionyl chloride (SOCl₂) (0.075 mol) dropwise at room temperature.[6] Add a catalytic amount of dimethylformamide (DMF).
-
Rationale: Thionyl chloride is a standard reagent for converting carboxylic acids to the more reactive acid chlorides, which are susceptible to nucleophilic attack by amines.
-
Heat the mixture to reflux for 2-3 hours until the evolution of HCl and SO₂ gas ceases.
-
Remove the excess thionyl chloride and solvent under vacuum to yield the crude acid chloride.
-
-
Amidation:
-
Dissolve the crude acid chloride in a dry, non-protic solvent (e.g., DCM or THF).
-
In a separate flask, dissolve the target amine (e.g., 2-aminotoluene, 0.05 mol) and a base such as pyridine or triethylamine (0.06 mol) in the same solvent.
-
Cool the amine solution in an ice bath and slowly add the acid chloride solution.
-
Rationale: The amine acts as a nucleophile, attacking the carbonyl carbon of the acid chloride. The base is crucial to neutralize the HCl byproduct, driving the reaction to completion.
-
Allow the reaction to stir at room temperature overnight.
-
-
Workup and Purification:
-
Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude solid by column chromatography or recrystallization to obtain the final, highly active fungicide.
-
Part 4: Mechanism of Action - Succinate Dehydrogenase Inhibition
The fungicidal power of the pyrazole carboxamides derived from this intermediate stems from their ability to inhibit succinate dehydrogenase (SDH), also known as Complex II, in the fungal mitochondrial electron transport chain.[1][2]
-
Disruption of Respiration: SDH is a crucial enzyme that links the Krebs cycle to the electron transport chain by oxidizing succinate to fumarate.
-
Binding Site: These fungicides act as competitive inhibitors, binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[2]
-
Energy Depletion: By blocking this site, the fungicide prevents the transfer of electrons from succinate to the electron transport chain. This halts ATP production, starving the fungal cells of energy and ultimately leading to their death.[2][7]
SDHI Mechanism Diagram
Caption: Inhibition of the fungal respiratory chain by a pyrazole carboxamide fungicide.
Conclusion
1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is more than just a chemical compound; it is a cornerstone in the rational design of modern, highly effective SDHI fungicides. Its synthesis is straightforward and scalable, and its structure provides the ideal foundation for creating a diverse library of potent agrochemicals. The protocols and insights provided herein are designed to empower researchers to reliably produce this vital intermediate and leverage its potential in the ongoing development of next-generation crop protection solutions.
References
-
Li, M., et al. (2019). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 24(23), 4253. [Link]
- Google Patents. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
Wikipedia. Sedaxane. [Link]
-
Teixeira, C., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 34. [Link]
-
Organic Chemistry Portal. Synthesis of pyrazoles. [Link]
-
Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Monatshefte für Chemie - Chemical Monthly, 151(10), 1639-1647. [Link]
-
ACS Publications. Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. [Link]
-
PubMed. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. [Link]
- Google Patents. Process for purification of 1-methylpyrazole-4-carboxylic acid esters.
-
Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]
-
SciSpace. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. [Link]
-
NINGBO INNO PHARMCHEM. The Role of Pyrazole Carboxylic Acids in Modern Agrochemicals. [Link]
-
MDPI. 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. [Link]
-
PubMed. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. [Link]
-
Molecules. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. [Link]
-
PubChemLite. 1-(4-bromophenyl)-5-methyl-1h-pyrazole-4-carboxylic acid. [Link]
-
ResearchGate. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. [Link]
-
PubMed. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. [Link]
-
ResearchGate. Design, synthesis and antifungal activity of novel pyrazole-amide-isothiazole derivatives as succinate dehydrogenase inhibitors. [Link]
Sources
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sedaxane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. PubChemLite - 1-(4-bromophenyl)-5-methyl-1h-pyrazole-4-carboxylic acid (C11H9BrN2O2) [pubchemlite.lcsb.uni.lu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in Modern Pharmaceutical Synthesis
Introduction: In the landscape of contemporary drug discovery and development, the pyrazole scaffold stands out as a "privileged structure" due to its remarkable versatility and presence in a multitude of clinically approved drugs.[1] Among the vast library of pyrazole-based building blocks, 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has emerged as a particularly valuable intermediate. Its unique structural features—a reactive carboxylic acid handle, a modifiable bromophenyl group, and a stable pyrazole core—provide medicinal chemists with a powerful tool for the synthesis of diverse and potent bioactive molecules. This guide provides an in-depth exploration of the applications and synthetic protocols involving this key compound, tailored for researchers, scientists, and professionals in drug development. The pyrazole nucleus is a cornerstone in the design of various therapeutic agents, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1]
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. The properties of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid are summarized below, providing a foundation for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉BrN₂O₂ | [2] |
| Molecular Weight | 281.11 g/mol | [2] |
| Appearance | Pale yellow powder | [2] |
| Melting Point | 216 - 218 °C | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| CAS Number | 187998-44-3 | [2] |
| Storage Conditions | 0 - 8 °C | [2] |
The inherent reactivity of this molecule is dictated by two primary functional groups: the carboxylic acid at the 4-position of the pyrazole ring and the bromine atom on the phenyl ring. The carboxylic acid serves as a versatile handle for amide bond formation, a cornerstone reaction in medicinal chemistry for linking molecular fragments.[3] The bromine atom, on the other hand, opens the door to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents to modulate the pharmacological profile of the resulting compounds.
Core Applications in Pharmaceutical Synthesis: A Privileged Scaffold in Action
The utility of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in pharmaceutical synthesis is extensive, primarily revolving around its role as a scaffold for the construction of kinase inhibitors and anti-inflammatory agents.
The Pyrazole Core in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] The pyrazole scaffold has been identified as a key pharmacophore in the design of potent and selective kinase inhibitors.[5] Derivatives of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid have been explored as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Aurora kinases, which are implicated in cell proliferation and survival.[1][6] The general synthetic strategy involves the coupling of the carboxylic acid moiety with various amine-containing fragments to generate a library of carboxamide derivatives for screening.
A Building Block for Anti-Inflammatory Agents
Chronic inflammation is a key contributor to a wide range of human diseases. A major pathway involved in inflammation is the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins.[7] The pyrazole scaffold is famously present in the selective COX-2 inhibitor, celecoxib.[8] The structural features of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid make it an excellent starting point for the synthesis of novel COX-2 inhibitors and other anti-inflammatory molecules. The carboxylic acid can be transformed into various bioisosteres, and the bromophenyl group allows for modifications to optimize potency and selectivity.
Detailed Protocol: Amide Coupling of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
This protocol details a general and robust method for the synthesis of an amide derivative from 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid using the common coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This method is widely applicable to a variety of primary and secondary amines.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | 281.11 | 281 mg | 1.0 |
| Amine (e.g., Aniline) | 93.13 | 102 µL | 1.1 |
| HATU | 380.23 | 418 mg | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 348 µL | 2.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 5 mL | - |
| Dichloromethane (DCM) | - | 20 mL | - |
| 1 M HCl (aq) | - | 10 mL | - |
| Saturated NaHCO₃ (aq) | - | 10 mL | - |
| Brine | - | 10 mL | - |
| Anhydrous Na₂SO₄ | - | - | - |
Experimental Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (281 mg, 1.0 mmol).
-
Dissolution: Add anhydrous DMF (5 mL) to the flask and stir until the carboxylic acid is fully dissolved.
-
Addition of Reagents: To the stirred solution, add HATU (418 mg, 1.1 mmol) and DIPEA (348 µL, 2.0 mmol). Stir the mixture at room temperature for 10 minutes.
-
Amine Addition: Add the desired amine (e.g., aniline, 102 µL, 1.1 mmol) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (the carboxylic acid) is consumed (typically 1-4 hours).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing DCM (20 mL) and 1 M HCl (10 mL). Shake the funnel and separate the layers.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
Mechanism of Action: Targeting Inflammatory Pathways
Derivatives of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid often exert their anti-inflammatory effects by inhibiting key enzymes in inflammatory signaling cascades. One such critical pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.
The p38 MAPK pathway is activated by a variety of inflammatory stimuli, including cytokines like TNF-α and IL-1β, and cellular stress.[9][10] Activation of this pathway leads to the production of pro-inflammatory cytokines and enzymes, such as COX-2, which drive the inflammatory response. Pyrazole-based inhibitors can bind to the ATP-binding pocket of p38 MAPK, preventing its phosphorylation and subsequent activation of downstream targets. This blockade of the p38 MAPK signaling cascade results in a potent anti-inflammatory effect.
Conclusion
1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a cornerstone building block in modern pharmaceutical synthesis. Its inherent structural features provide a robust platform for the generation of diverse chemical libraries targeting a range of therapeutic areas, most notably in the development of kinase inhibitors for oncology and anti-inflammatory agents. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this versatile compound in their drug discovery endeavors. As our understanding of disease biology deepens, the strategic application of such privileged scaffolds will undoubtedly continue to drive the innovation of next-generation therapeutics.
References
- Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 116558.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2012). Current Medicinal Chemistry, 19(22), 3744-3765.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Molecules, 29(18), 4321.
-
Cyclooxygenase-2 inhibitor. (2023, December 29). In Wikipedia. [Link]
- The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS. (2011).
- Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 116558.
- Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry, 6(16), 2845-2858.
- 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. (2023). Molbank, 2023(4), M1782.
-
Schematic representation of p38MAPK pathway in production of pro-inflammatory cytokines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
- Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. (2024). European Journal of Medicinal Chemistry, 264, 116069.
- Clinical pharmacology of celecoxib, a COX-2 selective inhibitor. (2000). Journal of Clinical Pharmacology, 40(2), 113-124.
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
- Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Deriv
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). Tetrahedron Letters, 62, 152734.
-
3-(4-bromophenyl)-5-methyl-1H-pyrazole. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
p38-regulated signaling pathways in inflammatory responses. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2022). Molecules, 27(19), 6537.
-
MAPK Signaling Pathway| Basic Science Series. (2024, January 9). [Video]. YouTube. [Link]
- Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. (2020). Journal of Molecular Structure, 1202, 127278.
-
1-(4-bromophenyl)-5-methyl-1h-pyrazole-4-carboxylic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
Sources
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Functionalization of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid
[1][2]
Executive Summary
The scaffold 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid represents a "dual-handle" pharmacophore essential in the development of p38 MAPK inhibitors, anti-inflammatory agents, and agrochemical fungicides.[1] Its value lies in the orthogonal reactivity of its two primary functional groups:
-
C4-Carboxylic Acid: Amenable to amidation, esterification, and heterocycle formation.[1][2]
-
N1-(4-Bromophenyl) Motif: A prime candidate for Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).[1]
This guide provides validated protocols for the chemoselective functionalization of this scaffold. We address the critical decision-making process regarding reaction sequencing (Amidation vs. Cross-Coupling first) and provide troubleshooting for common solubility and catalyst poisoning issues.
Strategic Analysis: The "Dual-Handle" Decision Matrix
Success with this molecule depends on the sequence of functionalization. The presence of a free carboxylic acid can interfere with certain metal-catalyzed reactions, while the aryl bromide is generally inert to standard amidation conditions.
Pathway A: Amidation First (Recommended for Library Generation)[2][3]
-
Logic: The aryl bromide is stable to standard coupling reagents (HATU, T3P, SOCl₂).[1][2] Converting the acid to an amide often improves solubility in organic solvents (DCM, THF) compared to the parent acid.[2]
-
Risk: None significant.
-
Utility: Ideal for synthesizing a library of amides which can then be diversified at the aryl bromide position.
Pathway B: Cross-Coupling First (The "Free-Acid" Challenge)[2]
Visual Workflow (DOT Diagram)
Figure 1: Divergent synthesis pathways.[1][2] Route A is preferred for medicinal chemistry libraries; Route B is preferred for process scale-up to avoid expensive coupling reagents on early steps.[1]
Validated Experimental Protocols
Protocol 1: C4-Amidation (The "Amide-First" Approach)
Objective: Conversion of the carboxylic acid to an amide without affecting the aryl bromide.[1]
Reagents:
-
Substrate: 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)[1]
-
Amine: R-NH₂ (1.2 equiv)[1]
-
Coupling Agent: HATU (1.2 equiv) [Preferred over EDC for sterically hindered amines][1][2]
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) in DMF (5 mL). Note: The acid may be sparingly soluble in DCM; DMF is recommended.
-
Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. The solution should turn clear/yellow.
-
Addition: Add the amine (1.2 mmol).
-
Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (Target Mass: M+H).[1][2]
-
Workup:
-
Purification: Flash chromatography (Hexane/EtOAc).
Author's Note: If the amine is unreactive (e.g., an aniline), convert the acid to the acid chloride first using Thionyl Chloride (SOCl₂) at reflux for 2 hours, then react with the amine in DCM/Pyridine.
Protocol 2: Suzuki-Miyaura Cross-Coupling (On the Amide or Ester)
Objective: Functionalization of the C1-(4-bromophenyl) handle.[1]
Reagents:
-
Boronic Acid: Ar-B(OH)₂ (1.5 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[1][2][4]·DCM (5 mol%) [Robust, air-stable][1][2]
-
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for sterically demanding cases)[1][2]
Step-by-Step:
-
Setup: Charge a microwave vial or pressure tube with the Bromo-substrate (0.5 mmol), Boronic acid (0.75 mmol), and Base (1.5 mmol).[1][2]
-
Degassing: Add Dioxane (4 mL) and Water (1 mL). Sparge with Nitrogen/Argon for 5 minutes. Critical: Oxygen poisons the Pd catalyst.
-
Catalyst Addition: Add Pd(dppf)Cl₂[1][2][4]·DCM (0.025 mmol).[1][2] Seal the vessel immediately.
-
Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 2–4 hours.
-
Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate.
-
Purification: Flash chromatography.
Self-Validating Check: The disappearance of the characteristic isotopic pattern of Bromine (1:1 ratio of M/M+2) in LCMS confirms full conversion.
Protocol 3: Direct "Free-Acid" Suzuki Coupling (Advanced)
Context: To save steps, one may wish to couple directly to the parent acid.[1] This requires specific conditions to prevent the carboxylic acid from deactivating the catalyst.
Reagents:
-
Base: K₃PO₄ (3.0 equiv) [Phosphate buffers the system better than carbonate][1][2]
-
Solvent: n-Butanol/Water (1:1)[1]
Procedure:
Data Summary & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Solubility | Pyrazole-acid aggregation | Switch solvent to DMF or DMA.[1] Heat to 40°C during activation. |
| No Reaction (Amidation) | Steric hindrance at C4 | Use Acid Chloride method (SOCl₂ reflux). |
| Pd Black Formation | Catalyst decomposition | Ensure rigorous degassing. Switch to Pd(PPh₃)₄ or add SPhos ligand.[1][2] |
| Protodebromination | Side reaction (Br replaced by H) | Lower reaction temperature; ensure solvent is anhydrous (if not using water mix).[1][2] |
References
-
Suzuki-Miyaura Coupling Mechanics
-
Amide Coupling Strategies
-
Pyrazole Functionalization Context
-
Direct Arylation of Pyrazoles
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photoinduced Ring Opening of Methyl 1-Aryl-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylates in the Presence of Diaryl Disulfides [mdpi.com]
- 3. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
Application Note: Divergent Derivatization of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid for SAR Studies
Abstract
This application note details the strategic derivatization of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid , a privileged scaffold in medicinal chemistry. Due to its bifunctional nature—possessing both a reactive aryl bromide and a carboxylic acid—this molecule serves as an ideal "hub" for divergent synthesis.[1][2] This guide provides validated protocols for amide coupling, palladium-catalyzed cross-coupling, and bioisostere installation, enabling researchers to rapidly expand Structure-Activity Relationship (SAR) libraries targeting inflammation (COX-2 homology), kinase inhibition, and agrochemical potency.[1]
Introduction & Structural Analysis
The pyrazole core is a cornerstone of modern drug discovery, featured in blockbuster therapeutics like Celecoxib (anti-inflammatory) and Rimonabant (CB1 antagonist).[1][2] The specific scaffold 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid offers distinct vectors for chemical space exploration:
-
Vector A (C4-Carboxylic Acid): The "Right-Hand Side" (RHS).[1][2] Primary site for modulating H-bond donor/acceptor profiles and metabolic stability.[1]
-
Vector B (N1-Aryl Bromide): The "Left-Hand Side" (LHS).[1][2] Critical for controlling lipophilicity (
),ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> stacking interactions, and solubility.[2] -
Vector C (C5-Methyl): A steric anchor that enforces conformation, preventing free rotation of the N1-phenyl ring relative to the pyrazole core.[1]
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways available from the core scaffold.
Figure 1: Divergent synthetic strategy.[1][2][3] Path A focuses on the carboxylic acid (green), while Path B utilizes the aryl bromide (red).[1][2]
Module A: Carboxylic Acid Derivatization (RHS)
High-Throughput Amide Coupling
Objective: Generate a library of amides to probe the electronic and steric requirements of the binding pocket. Challenge: Pyrazole-4-carboxylic acids can be sterically hindered by the C3/C5 substituents.[1] Solution: Use of HATU ensures high conversion rates compared to standard EDC/HOBt conditions.[1][2]
Protocol 1: HATU-Mediated Amide Formation
Reagents:
-
Scaffold (1.0 equiv)
-
DIPEA (N,N-Diisopropylethylamine, 3.0 equiv)[1]
Step-by-Step Procedure:
-
Dissolution: In a 4 mL vial, dissolve the scaffold (0.1 mmol, 28 mg) in anhydrous DMF (1.0 mL).
-
Activation: Add DIPEA (52 µL) followed by HATU (46 mg). Stir at Room Temperature (RT) for 15 minutes. Note: Solution should turn slightly yellow.[1][2]
-
Coupling: Add the amine (0.12 mmol).
-
Incubation: Stir at RT for 4–12 hours. Monitor by LCMS.[1][4]
-
Workup (Parallel): Dilute with EtOAc (3 mL), wash with 1M HCl (1 mL) then sat. NaHCO₃ (1 mL).[1][2] Pass organic layer through a phase separator frit.[1][2]
-
Purification: Evaporate solvent. Purify via prep-HPLC or flash chromatography (DCM:MeOH gradient).
Bioisostere Installation: 1,2,4-Oxadiazoles
Objective: Replace the carboxylic acid with a metabolically stable surrogate to improve oral bioavailability.[1]
Protocol 2: One-Pot Oxadiazole Synthesis
Reagents:
-
Scaffold (1.0 equiv)
-
Solvent: DMF, then 110°C heat.
Procedure:
-
Activate the scaffold carboxylic acid with EDC/HOBt in DMF at RT for 30 mins.
-
Add the amidoxime intermediate.[1] Stir 1 hour at RT (formation of O-acyl amidoxime).
-
Heat the reaction mixture to 110°C for 4 hours to induce cyclodehydration.
-
Cool and partition between water/EtOAc.[1] The oxadiazole product is typically less polar than the acid precursor.[1]
Module B: Aryl Bromide Derivatization (LHS)
Suzuki-Miyaura Cross-Coupling
Objective: Introduce biaryl diversity to explore hydrophobic pockets.[1] Critical Insight: The bromine is on the N-phenyl ring.[1] This bond is electronically activated and highly reactive, allowing for mild conditions.[1]
Protocol 3: Rapid Suzuki Coupling
Reagents:
Step-by-Step Procedure:
-
Charge: In a microwave vial, combine scaffold (0.1 mmol), boronic acid (0.15 mmol), and Pd(dppf)Cl₂ (4 mg).
-
Inert: Seal vial and purge with Nitrogen for 2 minutes.
-
Solvent: Add degassed 1,4-Dioxane (1.5 mL) and 2M K₂CO₃ (150 µL).
-
Reaction: Heat to 90°C for 2 hours (thermal) or 110°C for 20 mins (microwave).
-
Filtration: Filter through a Celite pad to remove Pd black.[1][2]
-
Analysis: The product will show a significant mass shift and loss of the Br isotope pattern (1:1 doublet) in MS.[1][2]
Buchwald-Hartwig Amination
Objective: Replace the Bromine with solubilizing amines (morpholines, piperazines).[1]
Protocol 4: C-N Bond Formation
Reagents:
Procedure:
-
Pre-mix Pd₂dba₃ and Xantphos in toluene under Argon for 10 mins to form the active catalyst species.[1]
-
Heat at 100°C overnight. Note: Exclusion of oxygen is critical for this reaction.[1][2]
Summary of Reaction Parameters
| Transformation | Reagents | Temp/Time | Key Checkpoint |
| Amide Coupling | HATU, DIPEA, DMF | RT, 4h | Disappearance of -COOH peak in LCMS. |
| Oxadiazole | EDC, Amidoxime, DMF | 110°C, 4h | Cyclization often requires high heat; watch for decarboxylation.[1][2] |
| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃ | 90°C, 2h | Loss of Br isotope pattern (79Br/81Br).[1][2] |
| Buchwald | Pd₂dba₃, Xantphos | 100°C, 12h | Requires inert atmosphere (Glovebox or Schlenk line).[1][2] |
References
-
Standard Amide Coupling: Montalbetti, C. A., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling.[1][4] Tetrahedron, 61(46), 10827-10852.[1] Link[1][2]
-
Suzuki Coupling on Pyrazoles: Li, H., et al. (2019).[1][2][8] Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates.[1] The Journal of Organic Chemistry, 84(15), 9460-9469.[1] Link[1][2]
-
Bioisosteres: Meanwell, N. A. (2011).[1][2] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] Link[1][2]
-
Buchwald-Hartwig General Protocol: Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.[1] Link[1][2]
For research use only. Not for human therapeutic use.[1][9]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN102844306B - Process for preparation of pyrazole carboxylic acid amide - Google Patents [patents.google.com]
- 3. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde - Amerigo Scientific [amerigoscientific.com]
Troubleshooting & Optimization
stability issues with 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
[1][2]
Standard Operating Procedures (SOPs)
SOP 1: Optimal Storage Protocol
To maintain >99% purity over 12 months:
-
Container: Transfer solid to an amber glass vial with a Teflon-lined screw cap.
-
Atmosphere: Flush the headspace with Argon or Nitrogen gas to remove oxygen (mitigates radical oxidation if photolysis occurs).[1][2]
-
Desiccant: Place the vial inside a secondary container (jar) with silica gel packets.
-
Temperature: Store at 2°C to 8°C . Avoid freeze-thaw cycles if in solution.[1][2]
SOP 2: Controlled Solubilization for Biological Assays
Use this when preparing stock solutions for cellular or enzymatic assays.
References
-
PubChem. 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (Compound Summary). National Library of Medicine.[2] Available at: [Link][1][2]
-
Pharmaffiliates. 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid Product Data. Available at: [Link][1][2][3][4][5]
-
Grimshaw, J., & de Silva, A. P. (1981).[1][2] Photochemistry of Aryl Halides.[2][6][7] Chemical Society Reviews.[1][2] (Fundamental mechanism of aryl bromide photolysis). Available at: [Link][1][2]
Sources
- 1. PubChemLite - 1-(4-bromophenyl)-5-methyl-1h-pyrazole-4-carboxylic acid (C11H9BrN2O2) [pubchemlite.lcsb.uni.lu]
- 2. 3-(4-bromophenyl)-5-methyl-1H-pyrazole | C10H9BrN2 | CID 1487504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 4. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective photoredox direct arylations of aryl bromides in water in a microfluidic reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison: 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid vs. Analogs
Executive Summary
1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 187998-44-3) represents a critical scaffold in medicinal chemistry, distinct from its 1-phenyl and 3-methyl isomers due to its specific steric and electronic profile. Unlike the planar 3-methyl analogs, the 5-methyl substitution forces the N1-phenyl ring out of coplanarity with the pyrazole core, a conformational feature essential for selectivity in COX-2 inhibition and specific binding in antimicrobial targets . This guide compares its synthesis, physicochemical properties, and biological efficacy against key derivatives.[1]
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
The 4-bromo substituent significantly alters the lipophilicity and halogen-bonding potential compared to the unsubstituted or chloro-analogs.
| Property | 1-(4-bromophenyl)-5-methyl (Target) | 1-phenyl-5-methyl (Analog A) | 1-(4-chlorophenyl)-5-methyl (Analog B) |
| Molecular Weight | 281.11 g/mol | 202.21 g/mol | 236.65 g/mol |
| LogP (Predicted) | ~2.5 - 2.8 | ~1.6 | ~2.2 |
| H-Bond Donors/Acceptors | 1 / 3 | 1 / 3 | 1 / 3 |
| Electronic Effect (N1) | Electron-Withdrawing (+M, -I) | Neutral | Electron-Withdrawing (+M, -I) |
| Steric Conformation | Twisted (N1-Phenyl vs Pyrazole) | Twisted | Twisted |
Key Insight: The increased LogP of the 4-bromo derivative enhances membrane permeability, correlating with superior antimicrobial activity against Gram-positive bacteria compared to the 1-phenyl analog.
Synthesis Methodologies: Efficiency & Regioselectivity[8]
The synthesis of 1-aryl-5-methyl-4-carboxylic acids requires strict regiochemical control to avoid the formation of the thermodynamically stable 3-methyl isomer.
Comparative Workflows
| Method | Precursors | Regioselectivity (5-Me : 3-Me) | Yield (Overall) | Notes |
| Method A: Enaminone Cyclization (Recommended) | Ethyl acetoacetate + DMF-DMA + 4-Bromophenylhydrazine | > 95 : 5 | 75-85% | High purity; "One-pot" potential; Avoids toxic Vilsmeier reagents. |
| Method B: Vilsmeier-Haack | Acetone 4-bromophenylhydrazone + POCl3/DMF | Variable (often gives 4-formyl) | 50-65% | Requires oxidation step (Aldehyde -> Acid); harsh conditions. |
| Method C: Direct Condensation | Ethyl acetoacetate + 4-Bromophenylhydrazine | Poor (Mixture) | 30-40% | Often yields pyrazolones or mixed isomers; requires chromatography. |
Visualization: Regioselective Synthesis Pathway (Method A)
Figure 1: The Enaminone Route ensures the nitrogen of the hydrazine attacks the enamine carbon, directing the formation of the 5-methyl isomer.
Biological Performance Comparison
Antimicrobial Activity (Representative Data)
Derivatives with halogenated N-phenyl rings consistently outperform unsubstituted analogs in Minimum Inhibitory Concentration (MIC) assays.
| Compound | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) |
| 4-Bromo (Target) | 4 - 8 | 16 - 32 | 8 - 16 |
| 4-Chloro Analog | 8 - 16 | 32 | 16 |
| 1-Phenyl (Unsubstituted) | > 64 | > 128 | > 64 |
Mechanism: The bulky 4-bromo group enhances hydrophobic interaction with bacterial cell walls and specific enzyme pockets (e.g., DNA gyrase B), a feature less pronounced in the smaller chloro or unsubstituted analogs.
SAR Decision Tree: Why Choose the 4-Bromo-5-Methyl Scaffold?
Figure 2: Structure-Activity Relationship (SAR) logic flow demonstrating the advantages of the 4-bromo and 5-methyl substitutions.
Detailed Experimental Protocols
Protocol A: Regioselective Synthesis (Enaminone Route)
This protocol is self-validating via the observation of the intermediate precipitate and distinct melting points.
Step 1: Formation of Enaminone Intermediate
-
Reagents: Mix Ethyl acetoacetate (10 mmol) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 12 mmol).
-
Conditions: Reflux in dry toluene (or neat) for 4–6 hours.
-
Validation: Monitor TLC (Ethyl acetate:Hexane 1:1). The disappearance of the starting keto-ester and appearance of a slower-moving yellow spot indicates conversion.
-
Isolation: Evaporate solvent in vacuo. The resulting yellow oil (Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate) is used directly without further purification.
Step 2: Cyclization to Pyrazole Ester
-
Reaction: Dissolve the crude enaminone in Ethanol (20 mL). Add 4-Bromophenylhydrazine hydrochloride (10 mmol).
-
Conditions: Reflux for 2–3 hours.
-
Work-up: Cool the mixture to room temperature. The product, Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate , often precipitates as a solid.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/Water if necessary.
-
Data Check: 1H NMR should show a singlet for the ester methyl, a singlet for the C5-methyl, and a distinct singlet for the C3-H (approx. 8.0 ppm).
Step 3: Hydrolysis to Carboxylic Acid
-
Reaction: Suspend the ester (5 mmol) in THF/Water (1:1, 20 mL). Add LiOH or NaOH (15 mmol).
-
Conditions: Stir at 60°C for 4 hours.
-
Isolation: Acidify with 1N HCl to pH 2–3. The target acid, 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid , will precipitate as a white solid.
-
Yield: Expect 85–95% for this step.
References
-
Synthesis & Regioselectivity: Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. MDPI. Available at: [Link]
-
Vilsmeier-Haack Methodology: Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. PubMed. Available at: [Link]
-
Antimicrobial Activity: Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). NIH. Available at: [Link]
-
Compound Properties: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.[2][3][4][5] PubChem. Available at: [Link]
-
General Pyrazole Synthesis: Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). NIH. Available at: [Link]
Sources
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1-(4-bromophenyl)-5-methyl-1h-pyrazole-4-carboxylic acid (C11H9BrN2O2) [pubchemlite.lcsb.uni.lu]
- 3. 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde - Amerigo Scientific [amerigoscientific.com]
- 4. labsolu.ca [labsolu.ca]
- 5. 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde - Amerigo Scientific [amerigoscientific.com]
in vivo studies of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid efficacy
This guide provides a technical analysis of the in vivo efficacy and experimental evaluation of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (hereafter referred to as BMP-4-CA ).
While often utilized as a high-purity intermediate for synthesizing potent p38 MAPK inhibitors and GPR40 agonists , this scaffold possesses intrinsic pharmacophoric properties relevant to anti-inflammatory and metabolic research. This guide synthesizes data from patent literature (e.g., CA2362381C) and structure-activity relationship (SAR) studies to provide a robust framework for its evaluation.
Executive Summary & Mechanism of Action
BMP-4-CA represents a "privileged scaffold" in medicinal chemistry, serving as the lipophilic core for various bioactive agents. Its efficacy is primarily evaluated in two contexts:
-
Anti-Inflammatory (Primary): As a precursor and structural analog to p38 mitogen-activated protein kinase (MAPK) inhibitors used in rheumatoid arthritis (RA).
-
Metabolic Modulation (Secondary): As a free fatty acid receptor 1 (FFAR1/GPR40) agonist pharmacophore for Type 2 Diabetes.
Mechanism of Action (MOA)
-
p38 MAPK Pathway: The 1-aryl-5-methyl-pyrazole core mimics the ATP-binding pocket interactions required for kinase inhibition. Derivatives (amides) block the phosphorylation of downstream effectors (MAPKAPK2), reducing cytokine production (TNF-
, IL-6). -
GPR40 Agonism: The free carboxylic acid moiety interacts with Arg183/Arg258 in the GPR40 receptor, while the bromophenyl group anchors the molecule in the lipophilic binding pocket, potentiating glucose-stimulated insulin secretion (GSIS).
Comparative Analysis: BMP-4-CA vs. Standards
The following table compares BMP-4-CA (and its bioactive amides) against standard-of-care agents in relevant animal models.
| Feature | BMP-4-CA (Scaffold/Derivs) | Celecoxib (Standard) | SB-203580 (Tool Compound) |
| Primary Target | p38 MAPK / GPR40 | COX-2 | p38 MAPK ( |
| Chemotype | Pyrazole-4-Carboxylic Acid | Pyrazole-Sulfonamide | Imidazole |
| In Vivo Model | Rat Adjuvant-Induced Arthritis (AIA) | Carrageenan Paw Edema | LPS-Induced Endotoxemia |
| Efficacy Endpoint | Reduction in Paw Swelling / TNF- | Pain Relief / Edema Reduction | Cytokine Suppression |
| Bioavailability | Moderate (Acid); High (Amide) | High | Moderate |
| Toxicity Profile | Low GI toxicity (COX-independent) | CV Risk / GI Ulceration | Hepatotoxicity (High Dose) |
Experimental Protocols for In Vivo Evaluation
To validate the efficacy of BMP-4-CA, researchers must employ self-validating protocols that account for its solubility and pharmacokinetic profile.
Protocol A: Anti-Inflammatory Efficacy (Rat Adjuvant-Induced Arthritis)
Rationale: This model mimics the pathology of rheumatoid arthritis, the primary indication for p38 MAPK inhibitors derived from this scaffold.
Step-by-Step Methodology:
-
Preparation: Suspend BMP-4-CA (or its amide derivative) in 0.5% carboxymethylcellulose (CMC) with 1% Tween-80 to ensure uniform dispersion.
-
Induction: Inject 0.1 mL of Complete Freund’s Adjuvant (CFA) containing 10 mg/mL Mycobacterium butyricum into the sub-plantar region of the right hind paw of Lewis rats (Day 0).
-
Grouping: On Day 14 (established arthritis), randomize rats (n=8/group) based on paw volume (plethysmometer).
-
Vehicle Control: 0.5% CMC.
-
Positive Control: Celecoxib (10 mg/kg, p.o.) or Dexamethasone.
-
Test Group: BMP-4-CA (10, 30, 100 mg/kg, p.o., b.i.d.).
-
-
Treatment: Administer compounds orally twice daily for 14 days (Day 14–28).
-
Assessment:
-
Primary: Measure paw volume (mL) every 3 days.
-
Secondary: Score arthritic index (0–4 scale) based on redness/swelling of non-injected paws.
-
Biomarker: Collect serum on Day 28 to quantify TNF-
via ELISA.
-
Protocol B: Metabolic Efficacy (Oral Glucose Tolerance Test - OGTT)
Rationale: To assess GPR40 agonist activity (insulin secretion).
-
Fasting: Fast C57BL/6J mice overnight (12-16 hours).
-
Dosing: Administer BMP-4-CA (30 mg/kg, p.o.) or Vehicle (0.5% Methylcellulose) 30 minutes prior to glucose challenge.
-
Challenge: Administer Glucose (2 g/kg, p.o.).
-
Sampling: Collect blood from tail vein at 0, 15, 30, 60, and 120 minutes.
-
Analysis: Measure blood glucose (glucometer) and plasma insulin (ELISA). Calculate AUC (Area Under Curve) for glucose excursion.
Visualization: Signaling Pathway & Workflow
The following diagram illustrates the dual-potential mechanism (p38 MAPK vs. GPR40) and the experimental workflow.
Caption: Dual mechanistic pathways for BMP-4-CA derivatives: p38 MAPK inhibition (Inflammation) and GPR40 agonism (Metabolism).
Quantitative Data Summary (Representative)
The following data represents expected outcomes for BMP-4-CA derivatives in a Rat AIA model, synthesized from patent data (CA2362381C) and class behavior.
| Treatment Group | Dose (mg/kg) | Paw Volume Inhibition (%) | TNF- |
| Vehicle Control | - | 0% | 0% |
| BMP-4-CA (Acid) | 30 | 15-20% (Modest) | 10-15% |
| Amide Derivative | 10 | 45-50% (High) | 40-50% |
| Celecoxib | 10 | 55-60% | 25-30% |
| SB-203580 | 10 | 60-65% | 70-80% |
Note: The acid form (BMP-4-CA) typically shows lower oral efficacy than its amide derivatives due to rapid clearance or lower cellular permeability, making it a "lead" rather than a final "drug."
References
-
Patent CA2362381C: Amide compounds and medicinal use thereof. (Describes the use of 1-(4-bromophenyl)-5-methylpyrazole-4-carboxylic acid as a key intermediate for autoimmune disease therapeutics).
-
PubChem Compound Summary: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CID 2769586).
-
Bioorganic & Medicinal Chemistry Letters: Discovery of 1-aryl-5-methyl-1H-pyrazole-4-carboxylic acids as potent GPR40 agonists. (General reference for the pharmacophore class).
-
(Search: GPR40 pyrazole carboxylic acid)
-
-
Journal of Medicinal Chemistry: Structure-Activity Relationship of 1-Aryl-1H-pyrazole-4-carboxylic Acids as D-Amino Acid Oxidase Inhibitors.
spectroscopic comparison of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid isomers
Technical Comparison: Spectroscopic Identification of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid Regioisomers
Executive Summary
In the development of COX-2 inhibitors and agrochemical scaffolds, the regioselective synthesis of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (Target Isomer) is a critical quality attribute.[1][2][3] The condensation of 4-bromophenylhydrazine with ethyl acetoacetate derivatives often yields a mixture of the desired 5-methyl isomer and the thermodynamic alternative, the 3-methyl isomer .[1][3]
This guide provides a definitive spectroscopic workflow to distinguish these regioisomers. While Mass Spectrometry (MS) confirms molecular weight, it fails to distinguish these constitutional isomers.[1][2][3][4] Nuclear Magnetic Resonance (NMR) , specifically Nuclear Overhauser Effect (NOE) experiments, provides the only self-validating method for structural assignment in solution.[1][2][3][4]
Synthetic Context & Isomer Generation
The formation of the pyrazole core proceeds via the cyclocondensation of hydrazine with a
-
Target Isomer (5-Methyl): Result of attack by the terminal hydrazine nitrogen on the ketone carbonyl.[1][2][3][4]
-
Alternative Isomer (3-Methyl): Result of attack by the terminal hydrazine nitrogen on the ester/aldehyde carbonyl (or via enol tautomerization pathways).[1][2][3][4]
The steric bulk of the 4-bromophenyl group creates a specific spectroscopic signature in the 5-methyl isomer due to the proximity of the methyl group to the aromatic ring—a feature absent in the 3-methyl isomer.
Spectroscopic Comparison Strategy
Mass Spectrometry (LC-MS)
-
Observation: Both isomers exhibit identical parent ions
(due to Br isotope pattern).[1][2][3][4] -
Limitation: Fragmentation patterns are nearly identical.[1][2][3][4] LC-MS is useful only for purity quantification, not structural assignment.[1][2][3][4]
Nuclear Magnetic Resonance ( H NMR)
This is the primary tool for distinction.[1][2][3][4][5] The key diagnostic signals are the pyrazole ring proton and the methyl group.[1][4]
| Feature | Target: 5-Methyl Isomer | Alternative: 3-Methyl Isomer | Mechanistic Cause |
| Methyl Shift ( | ~2.45 - 2.55 ppm | ~2.25 - 2.35 ppm | The 5-Me is spatially crowded by the N-aryl ring, often leading to slight deshielding or shielding depending on the twist angle.[1][2][3] |
| Ring Proton ( | C3-H: ~7.8 - 8.0 ppm | C5-H: ~8.2 - 8.6 ppm | The C5-proton (in the 3-Me isomer) is adjacent to the electronegative N1, causing significant downfield shift.[1][2][3] |
| NOE Interaction | Strong NOE between Me-group and Phenyl ortho-protons.[1][2][3][4] | No NOE between Me-group and Phenyl ring.[1][2][3][4] | Spatial proximity (Through-space coupling).[1][2][3][4] |
Crystallography (X-Ray)
-
Role: Ultimate validation.
-
Data: Single crystal diffraction confirms the N1-C5 bond length and the spatial arrangement of the methyl group relative to the 4-bromophenyl ring.[1]
Experimental Protocols
Protocol A: NMR Sample Preparation
-
Solvent: DMSO-d
is preferred over CDCl to prevent aggregation and ensure sharp peaks for carboxylic acid protons.[1][2][3][4] -
Concentration: 10-15 mg of sample in 0.6 mL solvent.
-
Tube: High-precision 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors.
Protocol B: 1D NOE Difference Experiment
-
Objective: Confirm proximity of the Methyl group to the Phenyl ring.[1][4]
-
Step 1: Acquire a standard
H spectrum.[1][2][3][4] Identify the Methyl singlet (~2.5 ppm) and the Phenyl ortho-doublet (~7.6 ppm).[1][2][3][4] -
Step 2: Set the selective irradiation frequency exactly on the Methyl resonance.[1][4]
-
Step 3: Run the NOE experiment (typically 512 scans for sufficient S/N).[1][2][3][4]
-
Validation:
-
Positive Result (5-Methyl): Irradiation of the methyl peak causes an enhancement (negative or positive peak depending on phase) in the aromatic region corresponding to the ortho-protons of the 4-bromophenyl group.[1]
-
Negative Result (3-Methyl): Irradiation of the methyl peak shows zero enhancement in the aromatic region.[1][4]
-
Visualization of Workflows
Figure 1: Synthesis & Isomer Divergence
This pathway illustrates the critical point of divergence in the synthesis.[1][4]
Caption: Divergent synthesis pathways leading to regioisomeric pyrazoles.
Figure 2: Spectroscopic Decision Tree
Follow this logic gate to validate your product.
Caption: Logic gate for distinguishing 1,5- vs 1,3-substituted pyrazoles.
References
-
PubChem. 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid - Compound Summary.[2][3][4] National Library of Medicine.[1][2][3][4] Available at: [Link][1][2][3][4]
-
Fustero, S., et al. (2008).[1][2][3][4][6] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1][4][7] The Journal of Organic Chemistry.[1][3][4] Available at: [Link][1][2][3][4]
-
Klemenčič, M., et al. (2022).[2][3][4] Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. Molecules.[1][2][3][4][5][6][8][9][10][11] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 1-(4-bromophenyl)-5-methyl-1h-pyrazole-4-carboxylic acid (C11H9BrN2O2) [pubchemlite.lcsb.uni.lu]
- 3. 3-(4-bromophenyl)-5-methyl-1H-pyrazole | C10H9BrN2 | CID 1487504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 11. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Publish Comparison Guide: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid
This guide provides an in-depth technical comparison and experimental framework for 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 187998-44-3). It is designed for medicinal chemists and process scientists evaluating pyrazole scaffolds for drug discovery.
Executive Summary: The Scaffold Advantage
1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a specialized heterocyclic building block. Unlike generic pyrazoles, this compound offers a "dual-handle" advantage:
-
C4-Carboxylic Acid: A handle for amide coupling (library generation).
-
N1-(4-Bromophenyl): A handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling (divergent synthesis).
This guide compares its performance as a synthetic intermediate against its non-halogenated and regioisomeric alternatives, demonstrating why it is the superior choice for generating diverse Structure-Activity Relationship (SAR) libraries.
Comparative Analysis: Performance & Utility
The "Functional Handle" Comparison
The primary metric for a scaffold's performance is its Divergent Utility —how many unique analogs can be generated from it in the fewest steps.
| Feature | Target Compound (4-Br-Phenyl) | Alternative A (Phenyl analog) | Alternative B (4-Cl-Phenyl) |
| CAS Number | 187998-44-3 | 113100-53-1 | 5446-85-5 |
| Electronic Character | Electron-withdrawing (Weak Deactivator) | Neutral | Electron-withdrawing |
| Cross-Coupling Utility | High (Excellent for Suzuki/Buchwald) | None (Dead end for N1 modification) | Moderate (Requires specialized Pd-catalysts) |
| Crystallinity | High (Facilitates purification) | Moderate | High |
| Regioselectivity (Synthesis) | >95% (via EMAA route) | >90% | >95% |
Insight: While the Phenyl analog (Alternative A) is cheaper, it is a "dead end" at the N1 position. The Target Compound allows researchers to synthesize the core scaffold first and then "decorate" the N1 phenyl ring late-stage using palladium chemistry, significantly accelerating SAR exploration.
Regioisomeric Performance: 5-Methyl vs. 3-Methyl
A critical challenge in pyrazole synthesis is controlling the position of the methyl group (C3 vs. C5).
-
5-Methyl Isomer (Target): The methyl group at C5 creates steric clash with the N1-phenyl ring, twisting the phenyl ring out of plane. This conformation is often crucial for binding selectivity in COX-2 inhibitors and kinase targets (e.g., p38 MAP kinase).
-
3-Methyl Isomer (Alternative): The phenyl ring is more planar.
-
Performance Verdict: The 5-methyl scaffold is preferred for designing inhibitors that require a non-planar "propeller" shape to fit into hydrophobic pockets.
Experimental Protocol: Self-Validating Synthesis
To ensure Scientific Integrity , we recommend the Ethyl 2-(ethoxymethylene)acetoacetate (EMAA) route. This method is self-validating because it thermodynamically favors the 1,5-disubstituted product, minimizing the need for difficult regioisomer separation.
Phase 1: Cyclocondensation (The "Gold Standard" Method)
Reaction Logic: The reaction utilizes the high electrophilicity of the ethoxymethylene carbon in EMAA. The hydrazine nitrogen (nucleophile) attacks this carbon first, followed by cyclization onto the ketone. This sequence guarantees the 5-methyl regiochemistry.
Materials:
-
4-Bromophenylhydrazine hydrochloride (1.0 eq)
-
Ethyl 2-(ethoxymethylene)acetoacetate (1.1 eq)
-
Ethanol (Absolute)[1]
-
Sodium Acetate (1.1 eq) - Critical for neutralizing the HCl salt.
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromophenylhydrazine HCl (10 mmol) and Sodium Acetate (11 mmol) in Ethanol (20 mL). Stir for 10 minutes at room temperature.
-
Addition: Add Ethyl 2-(ethoxymethylene)acetoacetate (11 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (78°C) for 3–4 hours.
-
Validation Point: Monitor by TLC (Hexane:EtOAc 3:1). The hydrazine spot should disappear, and a fluorescent product spot (the ester) should appear.
-
-
Isolation: Cool to room temperature. The intermediate ester often precipitates. If not, remove solvent in vacuo.
-
Purification: Recrystallize from Ethanol/Water to obtain Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate .
Phase 2: Hydrolysis to the Target Acid
Step-by-Step Protocol:
-
Hydrolysis: Suspend the ester (from Phase 1) in a mixture of THF (10 mL) and 2M NaOH (10 mL).
-
Reaction: Heat at 60°C for 2 hours.
-
Validation Point: The reaction mixture should become clear (homogeneous) as the acid salt forms.
-
-
Work-up: Cool to 0°C in an ice bath. Acidify carefully with 1M HCl to pH 2–3.
-
Filtration: The target acid, 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid , will precipitate as a white/off-white solid. Filter, wash with cold water, and dry.
Expected Data:
-
Yield: 75–85% (over two steps).
-
Melting Point: 216–218 °C.
-
1H NMR (DMSO-d6): δ 12.3 (s, 1H, COOH), 8.0 (s, 1H, Pyrazole-H3), 7.7 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 2.5 (s, 3H, CH3).
Visualization: Synthesis & Logic
Regioselective Synthesis Pathway
This diagram illustrates the EMAA route, highlighting the mechanistic causality that enforces the 5-methyl regiochemistry.
Caption: The EMAA route ensures the N1-nitrogen attacks the ethoxy-vinyl carbon, locking the methyl group at position 5.
Divergent Library Generation (SAR Logic)
This diagram demonstrates why this specific scaffold is superior for drug discovery.
Caption: The "Dual-Handle" nature allows independent optimization of the amide region (solubility/binding) and the aryl region (selectivity).
References
-
Chem-Impex International. (n.d.). 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid Product Page. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. PubMed Central. Retrieved from
-
MDPI. (2023). Synthesis of 3-(4-Bromophenyl)-1-carbamothioyl...pyrazole derivatives. Molbank. Retrieved from
-
Royal Society of Chemistry. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. RSC Advances. Retrieved from
-
ChemRxiv. (2023). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. Retrieved from
Sources
Safety Operating Guide
Proper Disposal Procedures: 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
[1][2]
Executive Safety Assessment
Compound Identity: 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS Number: 187998-44-3 (Representative for this building block) Molecular Formula: C₁₁H₉BrN₂O₂[1][2]
This guide supersedes general "organic waste" protocols. Because this compound contains a bromine atom attached to an aromatic ring and a carboxylic acid moiety, it presents a dual-hazard profile that dictates specific disposal streams.[1][3]
Hazard Profile (GHS Classification)
| Hazard Type | Code | Description | Operational Implication |
| Health | H302 | Harmful if swallowed | Zero-tolerance for open-bench handling; use powder hoods.[1][2] |
| Health | H315/H319 | Causes skin/serious eye irritation | Acidic nature requires chemically resistant gloves (Nitrile >0.11mm).[1][2][3] |
| Health | H335 | May cause respiratory irritation | Avoid dust generation; do not dispose of in general trash.[1][2][3] |
| Chemical | Halogenated | Contains Bromine | CRITICAL: Must NOT be incinerated with standard non-halogenated waste due to HBr formation.[1][2][3] |
The "Bromine Factor": Why Standard Disposal Fails
Many researchers mistakenly classify this compound solely as an "Organic Acid" due to the carboxylic group.[3] This is a procedural error.
The Causality of Segregation:
-
Incineration Physics: Standard organic waste is incinerated at temperatures sufficient to oxidize carbon and hydrogen.[3] However, halogenated compounds (containing Br, Cl, F) require significantly higher temperatures and specific scrubbers to neutralize the resulting hydrogen halides (e.g., Hydrogen Bromide gas).[1][2][3]
-
Equipment Corrosion: If this compound is placed in a non-halogenated waste stream, the combustion byproducts can corrode standard incinerator flues, leading to facility shutdowns and regulatory fines.[3]
-
Environmental Fate: Improper combustion of brominated aromatics can lead to the formation of dioxins or furans.[3]
Directive: This compound must ALWAYS enter the Halogenated Waste Stream , regardless of its acidic properties.
Operational Disposal Protocols
Scenario A: Disposal of Pure Solid (Surplus or Expired)
Do not dissolve the solid just to dispose of it.[1][2][3]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar.
-
Labeling: Affix a hazardous waste label.
-
Closure: Screw the lid tightly. Seal with Parafilm if storing for >1 week before pickup to prevent atmospheric moisture absorption.[3]
Scenario B: Disposal of Reaction Mixtures (Solutions)
This is the most common failure point.[1][2][3]
Protocol:
-
Solvent Assessment:
-
If dissolved in DCM/Chloroform : The stream is already Halogenated. Add to the standard Halogenated Carboy.[3]
-
If dissolved in Methanol/Ethyl Acetate : Even though the solvent is non-halogenated, the solute renders the entire mixture Halogenated Waste .
-
-
No Neutralization: Do NOT attempt to neutralize the carboxylic acid in the sink.[3] The resulting salt (carboxylate) is still a brominated organic compound and is illegal to discharge into municipal water systems.[3]
-
Segregation: Pour into the container marked "Halogenated Organic Solvents."
Scenario C: Contaminated Debris (Gloves, Weigh Boats)[1][2][3]
-
Trace Contamination: Disposable nitrile gloves and weigh boats with visible residue should be placed in a clear hazardous waste bag (often designated for "Dry Debris").[3]
-
Gross Contamination: If a spill occurs and absorbents (vermiculite/pads) are saturated, these must be packed in a rigid container and labeled as "Debris contaminated with Halogenated Organics."[3]
Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision nodes for disposing of this specific pyrazole derivative.
Figure 1: Decision matrix for segregating brominated pyrazole waste.[1][2] Note that the presence of the bromine atom overrides the non-halogenated nature of solvents like Methanol.[2][3]
Regulatory Compliance & Container Specifications
RCRA Waste Coding (US Context)
While this specific compound is not explicitly "P-Listed" or "U-Listed" by name in 40 CFR 261.33, it is regulated under the "Cradle-to-Grave" principle.[1][2]
-
Generator Status: You are responsible for characterizing the waste.[3]
-
Waste Code Assignment:
-
If mixed with spent halogenated solvents (DCM): F002 .[1][3]
-
If pure substance: Classify as D002 (Corrosivity) if pH < 2, or general Hazardous Waste due to toxicity.[3]
-
Best Practice: Label as "Non-RCRA Regulated Halogenated Waste" if it does not meet specific listing criteria, but treat with the highest level of care.[3]
-
Container Compatibility Table
| Material | Compatibility | Notes |
| HDPE Plastic | Excellent | Preferred for solids and aqueous mixtures.[1][2] Resistant to weak acids.[3] |
| Borosilicate Glass | Excellent | Preferred for organic solvent mixtures (DCM/MeOH).[1][2][3] |
| Metal (Steel Cans) | POOR | Avoid. The carboxylic acid group can corrode metal over time; acidic vapors may compromise integrity.[1][2][3] |
| LDPE (Wash bottles) | Fair | Short-term use only.[1][2] Long-term storage may lead to permeation of organic vapors.[1][3] |
References
-
Biosynth Carbosynth. (2021).[3][6] Safety Data Sheet: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [1][2]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & RCRA Regulations.[3][7] Retrieved from [1][2]
-
PubChem. Compound Summary: 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.[1][2][4] Retrieved from [1][2]
-
University of Illinois Division of Research Safety. Halogenated Solvent Disposal Guidelines. Retrieved from [1][2][3]
Sources
Technical Advisory: Safe Handling & Logistics for 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Executive Safety Summary
Compound Class: Halogenated Heteroaromatic Carboxylic Acid Primary Hazard Profile: Irritant (Skin/Eye/Respiratory) | Acidic | Halogenated Waste
Handling 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid requires a nuanced approach that goes beyond generic "white powder" safety. As a substituted pyrazole with a free carboxylic acid motif, this compound presents two distinct chemical behaviors that dictate our safety protocol:
-
Acidity (pKa ~3.5 - 4.5): Upon contact with mucous membranes (eyes/lungs), the carboxylic acid moiety will protonate local tissue, causing immediate irritation (H319, H335).
-
Halogenation (Bromine substituent): The presence of the bromine atom categorizes this strictly as Halogenated Organic Waste . Misrouting this into general organic waste streams can violate EPA regulations and damage incinerator scrubbers.
Hierarchy of Controls & PPE Matrix
We do not rely solely on PPE; we use it as a redundancy for Engineering Controls.
Engineering Controls (Primary Defense)
-
Solid Handling: All weighing of dry powder must occur within a certified Chemical Fume Hood or a Powder Weighing Enclosure (Balance Enclosure).
-
Static Control: Use an ionizing bar or anti-static gun during weighing. Pyrazole derivatives are often crystalline and prone to static dispersion, increasing inhalation risk.
Personal Protective Equipment (PPE) Specifications
| Body Zone | Standard Operation (Weighing/Transfer) | High-Risk Operation (Spill Cleanup/Aerosolization) | Scientific Rationale |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Face Shield + Splash Goggles | Why: Safety glasses have gaps. Fine acidic dust can bypass side-shields and react with eye moisture to form an acidic solution. |
| Dermal (Hand) | Nitrile Gloves (Min. 5 mil thickness) | Double-Glove: Nitrile (Inner) + Laminate (Outer) | Why: Nitrile offers excellent resistance to weak organic acids. Latex is permeable to many organic solvents used to dissolve this compound. |
| Respiratory | Fume Hood (Sash at 18") | N95 or P100 Respirator (Fit-tested) | Why: If engineering controls fail, the H335 (Respiratory Irritation) risk requires particulate filtration. |
| Body | Lab Coat (Cotton/Poly blend), buttoned | Chemical-Resistant Apron (Tyvek/PVC) | Why: Standard lab coats are porous. An apron prevents saturation if a solution spill occurs. |
Operational Protocol: The "Zero-Dust" Weighing Method
Objective: Transfer compound without generating airborne particulates.
-
Preparation:
-
Place the analytical balance inside the fume hood.
-
Pre-label the destination vial.
-
Critical Step: Wipe the exterior of the stock bottle with a damp Kimwipe before opening. This removes static charge and settled dust.
-
-
Transfer:
-
Use a disposable anti-static spatula . Metal spatulas can sometimes create static discharge with dry organic crystals.
-
Do not dump powder. Tap the spatula gently against the receiving vial wall to slide the solid down.
-
-
Decontamination:
-
Immediately wipe the balance area with a solvent-dampened tissue (Ethanol or Isopropanol).
-
Self-Validation: If you see white residue on the black granite of the balance table after wiping, your containment failed. Re-evaluate your technique.
-
Visualizing the Safety Lifecycle
The following diagram outlines the decision logic for handling this compound, ensuring no step—from storage to disposal—is ambiguous.
Figure 1: Operational workflow emphasizing the critical divergence in PPE based on physical state and the mandatory convergence on Halogenated Waste disposal.
Emergency Response & Disposal Logistics
Exposure Response[1][2][3]
-
Eye Contact: Flush immediately for 15 minutes .[1][2][3] The acidic nature requires thorough irrigation to restore physiological pH. Do not rely on neutralization drops; use water or saline only [1].
-
Skin Contact: Wash with soap and water.[4][1][5][2][6] If dissolved in DMSO, wash for an extended period (20 mins) as DMSO enhances dermal absorption of the solute.
Waste Disposal Strategy
This compound contains a Bromine atom. It is chemically distinct from standard organic waste.
-
Classification: Halogenated Organic Waste.[3]
-
Why? Incinerating halogenated compounds in non-rated incinerators generates acidic gases (HBr) that corrode equipment and violate emissions standards [2].
-
Labeling: Your waste tag must explicitly list "1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid" or "Halogenated Pyrazole Derivative."
References
-
Occupational Safety and Health Administration (OSHA). Health Guidelines for Chemical Hazards: Acidic Organic Dusts. United States Department of Labor. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (Halogenated Solvents & Organics). EPA Regulations 40 CFR Part 261. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Substituted Pyrazole Carboxylic Acids. PubChem. Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
